MitoB

Description

Properties

IUPAC Name |

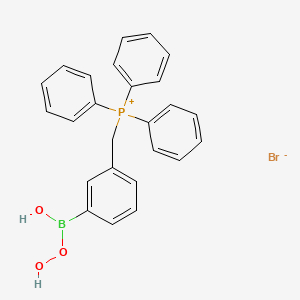

[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIBJDFSRFHSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BBrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MitoB: A Technical Guide to the Ratiometric Mass Spectrometry Probe for Mitochondrial Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the MitoB probe, a powerful tool for the quantitative assessment of mitochondrial hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) implicated in cellular signaling and pathology. This document details the probe's mechanism of action, comprehensive experimental protocols, and relevant quantitative data, designed to enable researchers to effectively implement this technique.

Introduction to this compound

This compound, chemically known as (3-hydroxybenzyl)triphenylphosphonium bromide, is a ratiometric mass spectrometry probe specifically designed to measure H₂O₂ levels within the mitochondrial matrix.[1][2] Unlike fluorescent probes, this compound's quantification is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.[3] Its design leverages a lipophilic triphenylphosphonium (TPP) cation, which directs the probe's accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[1][4]

The core of the this compound method is the chemical reaction between its arylboronic acid moiety and H₂O₂. This irreversible reaction converts this compound into a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[3][4] The extent of this conversion is proportional to the H₂O₂ concentration in the matrix. By measuring the amounts of both the unreacted probe (this compound) and the product (MitoP), a ratio (MitoP/MitoB) is calculated.[3] This ratiometric approach provides a robust measurement that internally controls for variations in probe uptake, extraction efficiency, and instrument response.[1]

It is important to note that while the probe is highly selective for H₂O₂, it can also react with peroxynitrite (ONOO⁻).[4] Therefore, in experimental systems where significant peroxynitrite formation is expected, its potential contribution to MitoP formation should be considered.

Mechanism of Action and Detection

The utility of this compound is based on a two-step process: targeted accumulation followed by a chemical conversion that is quantified by mass spectrometry.

-

Mitochondrial Accumulation : The positively charged TPP group of this compound facilitates its passage across the plasma membrane and subsequent accumulation (several hundred-fold) inside the mitochondrial matrix, which has a significant negative membrane potential (ΔΨm) of approximately -150 to -180 mV.[4]

-

Reaction with H₂O₂ : Within the alkaline environment of the mitochondrial matrix (pH ≈ 8.0), the arylboronic acid of this compound reacts with H₂O₂ to form the stable phenolic product, MitoP.[3][5] The rate of this second-order reaction is relatively slow (~3.8 M⁻¹s⁻¹ at pH 8.0, 25°C), allowing this compound to probe the average H₂O₂ concentration over a period of hours without significantly depleting the endogenous H₂O₂ pool.[6][7]

-

Quantification : After incubation, tissues or cells are harvested, and both this compound and MitoP are extracted. Their amounts are quantified using LC-MS/MS, typically with the aid of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) to ensure high accuracy.[1][3] The final MitoP/MitoB ratio serves as a reliable index of mitochondrial H₂O₂ levels.[3]

Quantitative Data Summary

The MitoP/MitoB ratio provides a quantitative measure of mitochondrial H₂O₂. Below are tables summarizing key quantitative parameters and representative data from published studies.

Table 1: Key Physicochemical and Analytical Parameters

| Parameter | Value / Description | Reference |

| Reaction Rate | ~3.8 M⁻¹s⁻¹ (this compound with H₂O₂ at pH 8.0, 25°C) | [6] |

| LC-MS/MS Mode | Positive Electrospray Ionization (ESI+) | [1] |

| Detection Method | Multiple Reaction Monitoring (MRM) | [1][3] |

| This compound MRM Transition | m/z 397.1 → 183.0 | [1][3] |

| d₁₅-MitoB MRM Transition | m/z 412.2 → 191.1 | [3] |

| MitoP MRM Transition | m/z 369.1 → 183.0 | [1][3] |

| d₁₅-MitoP MRM Transition | m/z 384.2 → 191.1 | [3] |

Table 2: Representative In Vivo MitoP/MitoB Ratios

| Organism/Model | Tissue | Condition | Mean MitoP/MitoB Ratio (approx.) | Reference |

| mtDNA Mutator Mouse | Heart | Young (6-20 wks) | ~0.015 | [8] |

| Heart | Mature (35-42 wks) | ~0.035 | [8] | |

| Kidney | Young (6-20 wks) | ~0.010 | [8] | |

| Kidney | Mature (35-42 wks) | ~0.020 | [8] | |

| Wild-type Mouse | Heart | Young (6-20 wks) | ~0.015 | [8] |

| Heart | Mature (35-42 wks) | ~0.018 | [8] | |

| Brown Trout | Liver | Control | 0.073 | [7] |

| White Muscle | Control | 0.266 | [7] | |

| Drosophila | Whole Body | Young (7 days) | ~0.004 | |

| Whole Body | Old (56 days) | ~0.008* | ||

| Statistically significant increase compared to the corresponding young/control group. |

Experimental Protocols

Detailed and consistent protocols are critical for obtaining reproducible results with the this compound probe. The following sections provide standardized procedures for in vivo and cell culture experiments, including sample preparation for LC-MS/MS analysis.

In Vivo Protocol (Mouse Model)

This protocol is adapted from studies using mtDNA mutator mice.[8]

-

Probe Preparation : Dissolve this compound in a suitable vehicle (e.g., ethanol, then diluted in saline) to the desired concentration.

-

Administration : Inject mice intravenously (e.g., via tail vein) with a dose of 0.8 µmol this compound per kg of body weight.[3]

-

Incubation : House the mice for 3-6 hours to allow for probe distribution, reaction with endogenous H₂O₂, and development of the MitoP/MitoB ratio.[3][4]

-

Tissue Harvesting : Euthanize the mouse according to approved ethical protocols. Rapidly dissect the tissues of interest (e.g., heart, liver, kidney, brain).[3]

-

Sample Preservation : Immediately snap-freeze the tissues in liquid nitrogen to quench all biological and chemical activity.[3] Samples can be stored at -80°C for at least two months before analysis.[6]

-

Sample Processing : Proceed to the Sample Preparation for LC-MS/MS Analysis protocol (Section 4.3).

Cell Culture Protocol

-

Cell Plating : Plate cells in appropriate culture vessels and grow to the desired confluency.

-

Probe Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in culture medium to the final working concentration.

-

This compound Loading : Replace the culture medium with the this compound-containing medium. Incubate cells with 1-10 µM this compound for 1-4 hours . The optimal concentration and time should be determined empirically for each cell type.

-

Cell Harvesting :

-

Adherent cells : Wash cells twice with ice-cold PBS. Scrape the cells into a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

-

Suspension cells : Transfer the cell suspension to a centrifuge tube.

-

-

Pelleting : Centrifuge the cells at a low speed (e.g., 500 x g) for 5 minutes at 4°C to form a cell pellet. Discard the supernatant.

-

Sample Preservation : The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or processed immediately.

-

Sample Processing : Proceed to the Sample Preparation for LC-MS/MS Analysis protocol (Section 4.3).

Sample Preparation for LC-MS/MS Analysis

This protocol is essential for extracting this compound and MitoP from biological matrices for accurate quantification.[1][7]

-

Homogenization :

-

Tissue : Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled homogenization tube, add a specific volume of ice-cold extraction solvent (100% acetonitrile containing 0.1% formic acid ).[1][7] Homogenize on ice until no visible tissue fragments remain.

-

Cell Pellet : Resuspend the cell pellet in the ice-cold extraction solvent. Lyse the cells using sonication on ice.

-

-

Internal Standard Spiking : Add a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP ) to each homogenate. This is a critical step to control for sample loss during extraction and analysis.[7]

-

Protein Precipitation : Vortex the sample vigorously for 30 seconds. Centrifuge at high speed (e.g., 17,000 x g ) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[1]

-

Supernatant Collection : Carefully transfer the supernatant, which contains this compound and MitoP, to a new clean tube.

-

Drying and Reconstitution : Dry the supernatant completely using a vacuum centrifuge. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 20% acetonitrile, 0.1% formic acid in water ).[7]

-

Final Centrifugation : Centrifuge the reconstituted sample one last time (17,000 x g for 5 min at 4°C) to pellet any remaining insoluble material.

-

LC-MS/MS Analysis : Transfer the final supernatant to an autosampler vial for analysis.

Application: Investigating Mitochondrial ROS in Signaling Pathways

Mitochondrial H₂O₂ is not merely a marker of damage but also a critical signaling molecule that can influence various cellular pathways. One of the most important pathways regulated by mitochondrial ROS is the response to hypoxia, mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. However, under hypoxic conditions—or when mitochondrial ROS levels increase—the activity of PHDs is inhibited. This inhibition prevents HIF-1α hydroxylation, leading to its stabilization. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

The this compound probe can be a powerful tool to quantify the changes in mitochondrial H₂O₂ that are upstream of HIF-1α stabilization, providing a direct link between mitochondrial redox state and this critical cellular stress response pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Mitochondria with Small Molecules: The Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]

- 5. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation for Proteomic Analysis of Isolated Mitochondria and Whole-Cell Extracts [protocols.io]

- 7. Low production of mitochondrial reactive oxygen species after anoxia and reoxygenation in turtle hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mitochondrial H₂O₂ Measurement Using MitoB

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that functions as a significant signaling molecule in various cellular processes and a contributor to oxidative stress in pathological conditions.[1] Accurate quantification of H₂O₂ within the mitochondrial matrix is essential for understanding its precise roles in health and disease.[1][2] Traditional methods for H₂O₂ detection often lack specificity or are unsuitable for in vivo measurements.[1] MitoB, a ratiometric mass spectrometry probe, was developed to overcome these challenges, enabling the direct and quantitative assessment of mitochondrial H₂O₂ levels in cell culture and in vivo.[1][3][4][5]

Core Mechanism of Action

The efficacy of this compound as a targeted probe for mitochondrial H₂O₂ is based on two key chemical features:

-

Mitochondrial Targeting: this compound contains a lipophilic triphenylphosphonium (TPP⁺) cation.[1][5] This positively charged moiety facilitates the accumulation of the probe within the mitochondrial matrix, driven by the large mitochondrial membrane potential (Δψm), which is negative inside.[5][6][7] This targeting ensures that the probe's reaction is localized predominantly to the mitochondrial compartment.[6][8]

-

H₂O₂-Specific Reaction: The probe features an arylboronic acid group that serves as the reactive "warhead."[4][5] In the presence of H₂O₂, the arylboronic acid undergoes an irreversible oxidative rearrangement to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium).[1][6][9] This chemical conversion is specific to H₂O₂ and other potent oxidants like peroxynitrite (ONOO⁻).[1][6][10]

The measurement is ratiometric; the amount of the product (MitoP) is compared to the amount of remaining, unreacted probe (this compound).[9] This ratio (MitoP/MitoB) provides a robust and quantitative index of the intramitochondrial H₂O₂ concentration over the incubation period, minimizing variability from factors like probe uptake.[1][8][9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mitochondrial Targeting of Triphenylphosphonium Cations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective delivery of therapeutic and diagnostic agents to mitochondria is a paramount objective in modern medicine, particularly in the fields of oncology, neurodegenerative disease, and metabolic disorders. The triphenylphosphonium (TPP+) cation has emerged as the gold standard for mitochondrial targeting due to its intrinsic physicochemical properties that facilitate its accumulation within the mitochondrial matrix. This guide provides a comprehensive technical overview of the mechanisms underpinning TPP+ mitochondrial targeting, detailed experimental protocols for its characterization, and a summary of quantitative data to inform rational drug design and development.

The Core Mechanism: Harnessing the Mitochondrial Membrane Potential

The primary driving force behind the mitochondrial accumulation of the triphenylphosphonium cation is the significant electrochemical gradient across the inner mitochondrial membrane. This process can be understood through two key concepts: the mitochondrial membrane potential (ΔΨm) and the lipophilic nature of the TPP+ cation.

1.1. The Role of the Mitochondrial Membrane Potential (ΔΨm)

Mitochondria maintain a substantial negative membrane potential, typically ranging from -150 to -180 mV, across their inner membrane.[1][2] This is in stark contrast to the plasma membrane potential, which is considerably lower, around -30 to -60 mV.[1] This large negative potential is generated by the proton-pumping activity of the electron transport chain.

The positively charged TPP+ cation is electrophoretically driven across the inner mitochondrial membrane into the negatively charged mitochondrial matrix. This accumulation occurs against a concentration gradient and is a direct consequence of the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. For every 61.5 mV of membrane potential, the concentration of a monovalent cation like TPP+ is expected to increase 10-fold inside the matrix compared to the cytoplasm.[1] This results in a several hundred- to over a thousand-fold accumulation of TPP+-conjugated molecules within the mitochondria compared to the extracellular environment.[1]

1.2. The Importance of Lipophilicity

The TPP+ cation is a lipophilic, or fat-loving, molecule. This property allows it to readily pass through the lipid bilayers of both the plasma membrane and the mitochondrial outer and inner membranes, a process that does not rely on specific transporters.[3] The three phenyl groups of the TPP+ moiety contribute to its hydrophobicity, facilitating its partitioning into the lipid phase of the membranes.

The interplay between the positive charge and lipophilicity is crucial. While the positive charge provides the driving force for accumulation, the lipophilicity ensures the molecule can traverse the membrane barriers to reach the mitochondrial matrix. The hydrophobicity of TPP+ derivatives has been shown to correlate with their rate and extent of mitochondrial accumulation; more lipophilic derivatives generally accumulate faster and to a greater extent.[3]

Quantitative Data on TPP+ Mitochondrial Targeting

The efficiency of mitochondrial targeting by TPP+ and its derivatives can be quantified through several parameters, including the partition coefficient (LogP) as a measure of lipophilicity, the mitochondrial accumulation ratio, and the cytotoxic effects (IC50 values) which can serve as a surrogate for mitochondrial accumulation and disruption.

| Compound/Derivative | Cell Line | Partition Coefficient (cLogP) | Mitochondrial Accumulation (Fold Increase) | IC50 (µM) | Reference |

| Alkyl-TPP+ Derivatives | |||||

| Methyl-TPP+ | - | - | - | - | [4] |

| Hexyl-TPP+ | C2C12 | - | Higher than Methyl-TPP+ | - | [3] |

| Decyl-TPP+ | MCF-7 | - | - | ~1 | [5] |

| Dodecyl-TPP+ | MCF-7 | - | - | ~0.5 | [5] |

| Modified TPP+ Derivatives | |||||

| TPP+ (Control) | HeLa | - | - | 16.15 | [6] |

| PN+ | HeLa | Lower than TPP+ | Lower than TPP+ | 46.36 | [6] |

| PPN+ | HeLa | Higher than TPP+ | Higher than TPP+ | 0.77 | [6] |

| 4-CF3-TPP+-decyl | C2C12 | Higher than H-TPP+-decyl | Not specified, but effective uptake | Less uncoupling effect | [7] |

| H-TPP+-decyl | C2C12 | - | - | - | [7] |

| TPP+-Drug Conjugates | |||||

| Mito-Chlorambucil | Pancreatic Cancer Cells | - | - | ~80-fold lower than Chlorambucil | [8] |

| TPP+-Paclitaxel Nanocrystals | MCF-7/ADR | - | High (Pearson's coeff: 0.833-0.866) | Significantly lower than non-targeted | [2] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the mitochondrial targeting and effects of TPP+ compounds. Below are detailed methodologies for key experiments.

3.1. Measurement of Mitochondrial Membrane Potential (ΔΨm)

A. Using a TPP+-Selective Electrode (for isolated mitochondria):

-

Apparatus: A TPP+-sensitive electrode and a reference electrode connected to a suitable voltmeter.

-

Reagents:

-

Respiration buffer (e.g., MiR05).

-

TPP+ chloride solution (e.g., 0.1 mM).

-

Mitochondrial substrates (e.g., glutamate, malate, succinate).

-

ADP solution.

-

Uncoupler (e.g., CCCP or FCCP).

-

Isolated mitochondria suspension.

-

-

Procedure:

-

Calibrate the electrode by adding known amounts of TPP+ to the respiration buffer to generate a standard curve of voltage versus log[TPP+].

-

Add isolated mitochondria to the chamber.

-

Energize the mitochondria by adding respiratory substrates.

-

Monitor the voltage change as TPP+ is taken up by the mitochondria, causing a decrease in the external TPP+ concentration.

-

The change in external TPP+ concentration is used to calculate the amount of TPP+ accumulated by the mitochondria.

-

The Nernst equation is then used to calculate ΔΨm from the TPP+ distribution ratio.

-

As a control, add an uncoupler to dissipate the membrane potential and observe the release of TPP+ from the mitochondria.

-

B. Using Fluorescent Dyes (e.g., TMRM or JC-1) and Flow Cytometry (for intact cells):

-

Reagents:

-

Cell culture medium.

-

Fluorescent dye stock solution (e.g., TMRM or JC-1 in DMSO).

-

TPP+-conjugated compound of interest.

-

Uncoupler (e.g., FCCP) as a control for depolarization.

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with the TPP+ compound for the desired time and concentration. Include vehicle-only and uncoupler-treated controls.

-

Prepare a working solution of the fluorescent dye in pre-warmed cell culture medium.

-

Remove the treatment medium and incubate the cells with the dye solution (e.g., 20-100 nM TMRM for 30 minutes at 37°C).

-

Wash the cells with PBS.

-

Trypsinize and harvest the cells, then resuspend in PBS or flow cytometry buffer.

-

Analyze the cell suspension on a flow cytometer. For TMRM, use an appropriate laser for excitation (e.g., 543 nm) and an emission filter (e.g., 585/42 nm). For JC-1, detect both green (monomers, ~529 nm) and red (J-aggregates, ~590 nm) fluorescence.

-

A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

-

3.2. Cellular Localization using Confocal Microscopy

-

Reagents:

-

Cells cultured on glass-bottom dishes or coverslips.

-

Fluorescently-labeled TPP+ conjugate or a TPP+ compound that can be detected via immunofluorescence.

-

MitoTracker dye (e.g., MitoTracker Red CMXRos) to specifically stain mitochondria.

-

Hoechst 33342 or DAPI to stain the nucleus.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Mounting medium.

-

-

Procedure:

-

Incubate live cells with the fluorescent TPP+ conjugate and MitoTracker dye for a specified time.

-

Wash the cells with pre-warmed medium.

-

(Optional) Fix the cells with paraformaldehyde, followed by permeabilization if intracellular antibody staining is required.

-

Stain the nuclei with Hoechst or DAPI.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a confocal microscope with appropriate laser lines and emission filters for each fluorophore.

-

Co-localization of the TPP+ conjugate's fluorescence signal with the MitoTracker signal confirms mitochondrial targeting. Quantitative co-localization analysis can be performed using software to calculate Pearson's correlation coefficient.

-

3.3. Cytotoxicity Assessment using MTT Assay

-

Reagents:

-

Cell culture medium.

-

TPP+ compound of interest.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of the TPP+ compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.

References

- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond the TPP+ “gold standard”: a new generation mitochondrial delivery vector based on extended PN frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Unveiling Mitochondrial Oxidative Stress In Vivo: A Technical Guide to the MitoB Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MitoB, a ratiometric mass spectrometry probe for the in vivo assessment of mitochondrial hydrogen peroxide (H₂O₂). This document details the core principles of the this compound method, experimental protocols, quantitative data presentation, and the visualization of relevant biological pathways.

Introduction: The Challenge of Measuring Mitochondrial ROS In Vivo

Reactive oxygen species (ROS) generated within mitochondria are pivotal in both physiological cell signaling and the pathogenesis of numerous diseases.[1] Hydrogen peroxide, a relatively stable ROS, acts as a key signaling molecule.[2] However, its accurate in vivo measurement within the mitochondrial matrix has been a significant challenge. Traditional methods often rely on indirect markers of oxidative damage or fluorescent probes that are better suited for in vitro or simple organism studies.[3] The development of this compound has provided a powerful tool to overcome these limitations, enabling the direct and quantitative assessment of mitochondrial H₂O₂ in living animals.[3][4]

The this compound Probe: Mechanism of Action

This compound, or (3-hydroxybenzyl)triphenylphosphonium bromide, is a mitochondria-targeted ratiometric probe.[5][6] Its mechanism of action is based on two key features:

-

Mitochondrial Targeting: The lipophilic triphenylphosphonium (TPP) cation moiety of this compound facilitates its accumulation within the negatively charged mitochondrial matrix, driven by the plasma and mitochondrial membrane potentials.[2][4][5] This leads to a concentration of the probe within the mitochondria that is several hundred-fold higher than in the cytoplasm.[2]

-

Ratiometric Detection of H₂O₂: The arylboronic acid component of this compound reacts specifically and slowly with hydrogen peroxide to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[4][5][6] This reaction is non-enzymatic.[2] The ratio of the product (MitoP) to the unreacted probe (this compound) is directly proportional to the intramitochondrial H₂O₂ concentration.[4][6] This ratiometric approach minimizes variability arising from differences in probe uptake or extraction efficiency.[5]

The MitoP/MitoB ratio is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[3][4] To ensure accurate quantification, deuterated internal standards, d₁₅-MitoB and d₁₅-MitoP, are spiked into the samples to correct for any sample loss during preparation and analysis.[5]

Quantitative Data Presentation

The following table summarizes quantitative data from in vivo studies utilizing this compound to assess mitochondrial oxidative stress in various tissues and disease models.

| Animal Model | Tissue | Condition | Age | MitoP/MitoB Ratio (relative to control) | Reference |

| mtDNA Mutator Mice | Heart | Mutator vs. Control | 35-42 weeks | ~1.5-fold increase | [7] |

| mtDNA Mutator Mice | Kidney | Mutator vs. Control | 35-42 weeks | ~1.7-fold increase | [7] |

| mtDNA Mutator Mice | Heart | Mature vs. Young Mutator | 35-42 wks vs. 6-20 wks | Significant increase | [7] |

| mtDNA Mutator Mice | Kidney | Mature vs. Young Mutator | 35-42 wks vs. 6-20 wks | Significant increase | [7] |

| mtDNA Mutator Mice | Liver | Mature vs. Young Mutator | 35-42 wks vs. 6-20 wks | Significant increase | [7] |

| mtDNA Mutator Mice | Skeletal Muscle | Mature vs. Young Mutator | 35-42 wks vs. 6-20 wks | Significant increase | [7] |

| Mouse Models of Retinitis Pigmentosa (Pde6brd1/rd1, Prhp2rds/rds, RPGR-/-, Cln6nclf) | Eye | Disease vs. Control | Preceding photoreceptor loss | Higher levels of mitochondrial ROS | [8][9] |

| Mouse Model of Retinitis Pigmentosa (RPGR-/-) | Eye | DMF Treatment vs. Vehicle | - | Lowered mitochondrial ROS | [9] |

| Brown Trout (Salmo trutta) | White Muscle | - | - | Higher than liver | [10] |

| Brown Trout (Salmo trutta) | Liver | - | - | Lower than white muscle | [10] |

Experimental Protocols

This section provides a detailed methodology for the in vivo assessment of mitochondrial H₂O₂ using this compound, from probe administration to data analysis.

In Vivo Administration of this compound

-

Probe Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline. The concentration and volume will depend on the animal model and route of administration.

-

Administration: Administer this compound to the animal. Common routes include intravenous (IV) or intraperitoneal (IP) injection.[7] For localized measurements, direct injection into the tissue of interest, such as intravitreal injection for eye studies, can be performed.[8]

-

Incubation Period: Allow the probe to distribute and react with mitochondrial H₂O₂. A typical incubation period is 3-6 hours.[4][7] The optimal time should be determined empirically for the specific animal model and tissue.

Sample Collection and Preparation

-

Tissue Harvest: At the end of the incubation period, euthanize the animal and rapidly dissect the tissues of interest.

-

Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to halt any further enzymatic activity or probe conversion.[11] Samples can be stored at -80°C until processing.[11]

-

Homogenization: Homogenize the frozen tissue on ice in an appropriate buffer.

-

Spiking with Internal Standards: Add a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) to each sample to correct for variability during extraction and analysis.[3][5]

-

Protein Precipitation and Extraction: Add ice-cold acetonitrile with 0.1% (v/v) formic acid to precipitate proteins.[5] Vortex the sample and then centrifuge at high speed (e.g., 17,000 x g) at 4°C.[5]

-

Supernatant Collection: Carefully collect the supernatant containing this compound, MitoP, and the internal standards.[5]

-

Drying and Reconstitution: Dry the supernatant under vacuum and reconstitute the pellet in a suitable solvent for LC-MS/MS analysis.[11]

LC-MS/MS Analysis

-

Chromatographic Separation: Separate this compound, MitoP, and their deuterated standards using a liquid chromatography system. A typical mobile phase consists of a gradient of water and acetonitrile with 0.1% formic acid.[5][12]

-

Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[5] Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and daughter ions for this compound, MitoP, d₁₅-MitoB, and d₁₅-MitoP.[5]

-

Data Analysis: Calculate the peak area ratios of MitoP to this compound and normalize these to the peak area ratios of the corresponding deuterated internal standards. The final MitoP/MitoB ratio provides a quantitative measure of mitochondrial H₂O₂ levels.[5][13]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound methodology and its application in understanding mitochondrial oxidative stress.

Caption: Mechanism of this compound action for detecting mitochondrial H₂O₂.

References

- 1. Role of Mitochondria in the Redox Signaling Network and Its Outcomes in High Impact Inflammatory Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of Mitochondrial Hydrogen Peroxide in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial hydrogen peroxide (H₂O₂), once considered a mere byproduct of cellular respiration, is now recognized as a critical signaling molecule, orchestrating a diverse array of cellular processes. This technical guide provides an in-depth exploration of the multifaceted role of mitochondrial H₂O₂ in key cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. We present a comprehensive overview of the mechanisms by which mitochondrial H₂O₂ is generated and how it modulates these pathways to influence cell fate decisions, from proliferation and differentiation to apoptosis and inflammation. This document offers detailed experimental protocols for the accurate measurement of mitochondrial H₂O₂ and summarizes key quantitative data to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of these complex processes. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals seeking to unravel the intricate signaling networks governed by mitochondrial H₂O₂ and to identify novel therapeutic targets.

Introduction

Mitochondria are the primary source of reactive oxygen species (ROS) within most mammalian cells.[1] While high levels of ROS are associated with oxidative stress and cellular damage, it is now well-established that physiological concentrations of ROS, particularly hydrogen peroxide (H₂O₂), function as second messengers in a variety of signaling cascades.[1][2] H₂O₂'s role as a signaling molecule stems from its ability to reversibly oxidize specific cysteine residues on target proteins, thereby altering their activity and initiating downstream signaling events.[3] This guide focuses specifically on the contribution of mitochondrial-derived H₂O₂ to cellular signaling, highlighting its distinct roles and regulatory mechanisms.

Key Signaling Pathways Modulated by Mitochondrial H₂O₂

Mitochondrial H₂O₂ has been implicated in the regulation of several critical signaling pathways that govern a wide range of cellular functions.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Emerging evidence indicates a complex, often cell-type specific, role for mitochondrial H₂O₂ in modulating NF-κB activity. In some contexts, increased mitochondrial H₂O₂ production can promote the activation of the NF-κB pathway.[4][5] For instance, in aged rat arteries, elevated mitochondrial H₂O₂ contributes to endothelial NF-κB activation and a pro-inflammatory state.[4][5] Conversely, in lung antigen-presenting cells, mitochondrial H₂O₂ generated in response to allergens can block NF-κB activation, thereby preventing unwarranted immune activation and maintaining immune tolerance.[6][7] This suppression of NF-κB is achieved through the inhibition of IκBα degradation.[6]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 MAPK, JNK, and ERK pathways, are crucial for cellular responses to a variety of extracellular stimuli, regulating processes such as cell proliferation, differentiation, and apoptosis. Mitochondrial ROS, including H₂O₂, are known to activate MAPK pathways.[8] For example, hypoxia-induced mitochondrial ROS generation leads to the phosphorylation and activation of p38 MAPK in cardiomyocytes.[9][10] This activation is dependent on electron flux in the mitochondrial electron transport chain.[9][10] The oxidative modification of upstream signaling proteins and the inactivation of MAPK phosphatases (MKPs) are potential mechanisms by which ROS can activate MAPK pathways.[8]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism. H₂O₂ can activate this pathway, promoting cell survival.[11] For instance, H₂O₂ preconditioning has been shown to enhance the phosphorylation of Akt.[12] This activation can lead to the phosphorylation of downstream targets such as the pro-apoptotic protein Bax, preventing its translocation to the mitochondria and subsequent apoptosis.[11] The PI3K/Akt pathway can also be involved in adaptive cytoprotection against oxidative injury.[12] Furthermore, exercise preconditioning-induced H₂O₂ generation can regulate mitochondrial protection through a PI3K-dependent mechanism.[13]

Quantitative Data on Mitochondrial H₂O₂ Signaling

The concentration and duration of the H₂O₂ signal are critical determinants of the downstream cellular response. Below are tables summarizing quantitative data related to mitochondrial H₂O₂ signaling.

Table 1: H₂O₂ Concentrations and Cellular Responses

| H₂O₂ Concentration Range | Cellular Response | Signaling Pathway(s) Implicated | Reference(s) |

| < 1 µM | Physiological signaling, redox sensing | Peroxiredoxin-mediated signaling | [14][15] |

| 2.5–20 µM | Measurement of steady-state H₂O₂ with HyPer7 | N/A | [16] |

| > 1 µM | Activation of various redox-sensitive proteins | MAPK, PI3K/Akt, NF-κB | [14] |

Table 2: Key Proteins in H₂O₂ Sensing and their Reactivity

| Protein | Function | Reactivity towards H₂O₂ | Notes | Reference(s) |

| Peroxiredoxin 2 | Highly efficient H₂O₂ scavenger and signal transducer | High | Mediates signaling at low H₂O₂ concentrations | [14][15] |

| PTP1B | Protein tyrosine phosphatase | Low | Can be oxidized by H₂O₂, modulating signaling | [15] |

| SHP-2 | Protein tyrosine phosphatase | Low | Regulates growth factor signaling | [15] |

Experimental Protocols for Measuring Mitochondrial H₂O₂

Accurate measurement of mitochondrial H₂O₂ is crucial for understanding its role in cellular signaling. Several methods are available, each with its own advantages and limitations.

Detection of Mitochondrial Superoxide with MitoSOX™ Red

MitoSOX™ Red is a fluorogenic dye that selectively detects superoxide, the precursor of H₂O₂, in the mitochondria of live cells.[17][18][19][20]

Protocol:

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of DMSO.[18][20] Aliquot and store at -20°C, protected from light.[18]

-

On the day of the experiment, prepare a 500 nM to 5 µM working solution by diluting the stock solution in a suitable buffer such as HBSS with calcium and magnesium.[18][21]

-

-

Cell Staining:

-

Detection:

Measurement of Extracellular H₂O₂ with Amplex® Red

The Amplex® Red assay is a highly sensitive and specific method for detecting H₂O₂ released from cells or isolated mitochondria.[22][23][24] In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the fluorescent product resorufin.[24][25][26]

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Prepare a working solution containing Amplex® Red (e.g., 50 µM), HRP (e.g., 0.1 U/mL) in the reaction buffer.[25]

-

Add the working solution to samples (cell culture supernatant or isolated mitochondria suspension) and H₂O₂ standards in a 96-well plate.[25][27]

-

Incubate for 30 minutes at room temperature, protected from light.[24][27]

-

-

Detection:

Genetically Encoded H₂O₂ Sensors (HyPer)

Genetically encoded fluorescent sensors, such as HyPer, allow for the real-time, ratiometric measurement of intracellular H₂O₂ in living cells and specific subcellular compartments.[29][30] HyPer consists of a circularly permuted yellow fluorescent protein (cpYFP) inserted into the regulatory domain of a prokaryotic H₂O₂-sensing protein.[22][29]

Protocol:

-

Cell Transfection/Transduction:

-

Transfect or transduce target cells with a plasmid or viral vector encoding the HyPer sensor. For mitochondrial targeting, a mitochondrial localization signal is fused to the sensor.

-

-

Live-Cell Imaging:

-

Data Analysis:

Conclusion and Future Directions

Mitochondrial H₂O₂ is a versatile signaling molecule that plays a pivotal role in regulating a multitude of cellular processes through its interaction with key signaling pathways. The context-dependent nature of its effects underscores the complexity of redox signaling. Future research should focus on elucidating the precise molecular targets of mitochondrial H₂O₂ within specific signaling cascades and understanding how the spatiotemporal dynamics of H₂O₂ signals are decoded by the cell. A deeper understanding of these mechanisms will be instrumental in developing novel therapeutic strategies for a wide range of diseases where redox signaling is dysregulated, including cancer, neurodegenerative disorders, and cardiovascular diseases. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the intricate and vital world of mitochondrial H₂O₂ signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen peroxide induces signals that link the mitochondrial respiratory chain to specific cellular pathway | Whitehead Institute [wi.mit.edu]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Increased mitochondrial H2O2 production promotes endothelial NF-kappaB activation in aged rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial H2O2 In Lung Antigen Presenting Cells Blocks NF-κB Activation To Prevent Unwarranted Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial H2O2 in Lung Antigen-Presenting Cells Blocks NF-κB Activation to Prevent Unwarranted Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial ROS initiate phosphorylation of p38 MAP kinase during hypoxia in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Hydrogen Peroxide-Induced Akt Phosphorylation Regulates Bax Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. H2O2 Signaling-Triggered PI3K Mediates Mitochondrial Protection to Participate in Early Cardioprotection by Exercise Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. refp.cohlife.org [refp.cohlife.org]

- 15. Quantitative biology of hydrogen peroxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [bio-protocol.org]

- 17. 2.5. MitoSOX Assay [bio-protocol.org]

- 18. apexbt.com [apexbt.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 25. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [bio-protocol.org]

- 26. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [en.bio-protocol.org]

- 27. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 28. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]

- 29. evrogen.com [evrogen.com]

- 30. Construction of genetically encoded biosensors for monitoring cytosolic and mitochondrial H2O2 in response to nanozymes in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Measuring Intracellular H 2 O 2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of mitochondrial oxidative damage is a central tenet of the free radical theory of aging. Mitochondria, the primary sites of cellular respiration, are also the main endogenous source of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). While essential for signaling, excessive ROS can damage macromolecules, leading to cellular dysfunction, senescence, and the pathogenesis of age-related diseases. Accurately quantifying mitochondrial ROS in vivo has been a significant challenge, hindering a deeper understanding of its precise role in aging.

MitoB, a ratiometric mass spectrometry probe, has emerged as a powerful tool to address this challenge. This technical guide provides an in-depth overview of this compound's mechanism, applications in aging and age-related disease models, detailed experimental protocols, and the signaling pathways implicated by its findings.

Core Principles of this compound

This compound, or (3-hydroxybenzyl)triphenylphosphonium bromide, is a mitochondria-targeted probe designed to measure H₂O₂ levels within the mitochondrial matrix.[1][2] Its lipophilic triphenylphosphonium (TPP⁺) cation drives its accumulation into the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential.[2][3]

Once inside the mitochondria, the arylboronic acid moiety of this compound undergoes an irreversible oxidation reaction with H₂O₂ to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[2][4] The rate of this conversion is proportional to the local concentration of H₂O₂. The ratiometric nature of the probe, determined by quantifying the amounts of both MitoP and the remaining this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and quantitative measure of mitochondrial H₂O₂ levels.[1][4] This ratiometric approach ingeniously circumvents potential variations in probe uptake between different tissues or experimental conditions.[3]

Quantitative Data from In Vivo and In Vitro Models

The application of this compound has yielded valuable quantitative data on the levels of mitochondrial H₂O₂ in various models of aging and age-related pathologies. These findings are summarized in the tables below.

Table 1: MitoP/MitoB Ratios in Models of Accelerated and Natural Aging

| Model System | Tissue/Cell Type | Age/Condition | MitoP/MitoB Ratio (relative to control) | Reference(s) |

| mtDNA Mutator Mice (PolgAD257A/D257A) | Heart | Mature (35-42 weeks) | ~1.5-fold increase | [3][5] |

| Kidney | Mature (35-42 weeks) | ~1.7-fold increase | [3][5] | |

| Liver | Mature (35-42 weeks) | ~1.4-fold increase | [3][5] | |

| Skeletal Muscle | Mature (35-42 weeks) | ~1.3-fold increase | [3][5] | |

| Naturally Aged Mice | Eye | 1 year - 15 months | Small increase* | [6] |

| Aged Rats (Fisher 344) | Carotid Arteries & Aortas | 24 months | Increased NF-κB activity (indicative of increased H₂O₂) | [7][8] |

*Indicates a statistically significant increase compared to young or wild-type controls.

Table 2: MitoP/MitoB Ratios in Models of Age-Related Diseases

| Disease Model | Animal Model | Tissue | Age/Condition | MitoP/MitoB Ratio (relative to control) | Reference(s) |

| Retinitis Pigmentosa | rd1 Mouse | Eye | p14 - 6 weeks | Significantly elevated | [6] |

| Retinitis Pigmentosa | rds Mouse | Eye | Early postnatal | Significantly elevated | [6] |

| Retinitis Pigmentosa | RPGR-/- Mouse | Eye | 5 months | Increased | [6] |

| Batten Disease | Cln3Δex7/8 Mouse | Eye | 1 year - 15 months | Small increase | [6] |

*Indicates a statistically significant increase compared to age-matched wild-type controls.

Signaling Pathways Implicated by this compound Findings

The quantitative data obtained using this compound has provided direct evidence linking increased mitochondrial H₂O₂ production to the activation of specific signaling pathways implicated in aging and age-related diseases.

One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a key regulator of inflammation. Studies in aged rat arteries have shown that increased mitochondrial H₂O₂, as would be measured by an elevated MitoP/MitoB ratio, contributes to the activation of NF-κB.[7][8][9] This, in turn, promotes a pro-inflammatory state in the vasculature, a hallmark of cardiovascular aging.[9]

Furthermore, mitochondrial ROS is a known activator of the p53 tumor suppressor protein, a critical regulator of cellular senescence.[10][11][12] The accumulation of senescent cells is a hallmark of aging and contributes to age-related pathologies. The ability of this compound to quantify mitochondrial H₂O₂ provides a means to investigate the upstream signals that trigger p53-mediated senescence.

Experimental Protocols

Experimental Workflow Overview

The general workflow for using this compound to measure mitochondrial H₂O₂ involves several key steps, from probe administration to data analysis.

Protocol 1: In Vivo Measurement of Mitochondrial H₂O₂ in Animal Models

1. Preparation of this compound Injection Solution:

-

Prepare a stock solution of this compound in ethanol (e.g., 10 mM).

-

On the day of the experiment, dilute the this compound stock solution in sterile saline (0.9% NaCl) to the desired final concentration (e.g., 1 mM). The final ethanol concentration should be kept low (e.g., <5%).

2. Administration of this compound:

-

Administer this compound to the animal via intravenous (IV) or intraperitoneal (IP) injection. A typical dose is around 0.8 µmol/kg body weight.[4]

3. Incubation Period:

-

Allow the probe to circulate and react with endogenous H₂O₂ for a period of 3 to 9 hours.[4] This incubation time may need to be optimized depending on the animal model and tissue of interest.

4. Tissue Collection and Processing:

-

At the end of the incubation period, euthanize the animal using an approved method.

-

Rapidly dissect the tissues of interest and immediately snap-freeze them in liquid nitrogen.

-

Store the frozen tissues at -80°C until analysis.

5. Sample Preparation for LC-MS/MS:

-

Weigh a small piece of frozen tissue (e.g., 20-50 mg) and place it in a pre-chilled homogenization tube.

-

Add a defined volume of ice-cold extraction solvent (e.g., 1 mL of acetonitrile with 0.1% formic acid).

-

Add a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: In Vitro Measurement of Mitochondrial H₂O₂ in Cell Culture

1. Cell Seeding and Treatment:

-

Seed cells in multi-well plates and culture them to the desired confluency.

-

Treat the cells with experimental compounds as required.

2. This compound Incubation:

-

Remove the culture medium and replace it with fresh medium containing this compound at a final concentration of 1-10 µM.

-

Incubate the cells for a defined period (e.g., 1-4 hours). This should be optimized for the specific cell type and experimental conditions.

3. Sample Collection and Extraction:

-

Method A (Cell Lysate):

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold extraction solvent (e.g., acetonitrile with 0.1% formic acid) to each well and scrape the cells.

-

Add deuterated internal standards.

-

Transfer the cell lysate to a microcentrifuge tube and proceed with centrifugation as described for tissue samples.

-

-

Method B (Medium Sampling):

-

As this compound and MitoP can equilibrate across the plasma membrane, it is possible to sample the culture medium to infer intracellular mitochondrial H₂O₂ levels.

-

At the end of the incubation period, collect a sample of the culture medium.

-

Add deuterated internal standards to the medium sample.

-

Centrifuge the medium to remove any cellular debris and analyze the supernatant.

-

Protocol 3: LC-MS/MS Analysis

1. Liquid Chromatography (LC) Parameters:

-

Column: A C18 or phenyl-hexyl column is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase is used to separate this compound and MitoP.

-

Flow Rate: Typically 200-400 µL/min.

-

Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

MitoP: Precursor ion (m/z) -> Product ion (m/z)

-

d₁₅-MitoB: Precursor ion (m/z) -> Product ion (m/z)

-

d₁₅-MitoP: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values should be determined based on the instrument and experimental conditions, but representative values can be found in the literature.[2])

-

3. Data Analysis:

-

Integrate the peak areas for this compound, MitoP, and their deuterated internal standards.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for both this compound and MitoP.

-

Use a standard curve prepared with known concentrations of this compound and MitoP to determine the absolute amounts of each in the samples.

-

Calculate the final MitoP/MitoB ratio for each sample.

Conclusion

This compound has proven to be an invaluable tool for the direct and quantitative measurement of mitochondrial H₂O₂ in the context of aging and age-related diseases. The data generated using this probe have provided crucial in vivo evidence supporting the role of mitochondrial oxidative stress in these processes. The detailed protocols and understanding of the underlying principles provided in this guide are intended to facilitate the adoption of this powerful technique by researchers in the field. As our understanding of the intricate signaling roles of mitochondrial ROS continues to evolve, tools like this compound will be instrumental in dissecting these pathways and identifying novel therapeutic targets to promote healthy aging.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. benchchem.com [benchchem.com]

- 3. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased mitochondrial H2O2 production promotes endothelial NF-kappaB activation in aged rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Inflammation and endothelial dysfunction during aging: role of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ROS, Cell Senescence, and Novel Molecular Mechanisms in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p53, ROS and senescence in the control of aging | Aging [aging-us.com]

- 12. researchgate.net [researchgate.net]

Exploring Redox Biology: A Technical Guide to the MitoB Method

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the MitoB method, a powerful ratiometric mass spectrometry approach for the quantitative assessment of mitochondrial hydrogen peroxide (H₂O₂). This document details the core principles of the method, experimental protocols for both in vivo and in vitro applications, and the interpretation of the resulting data. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement this technique in their exploration of redox biology.

Introduction: Quantifying Mitochondrial Hydrogen Peroxide

Mitochondria are a primary source of cellular reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) being a key molecule in both physiological redox signaling and pathological oxidative stress.[1] The accurate measurement of H₂O₂ within the mitochondrial matrix is therefore crucial for understanding its role in a wide range of biological processes and disease states, including aging, neurodegenerative diseases, and metabolic disorders.[2][3]

The this compound method offers a highly specific and quantitative approach to directly measure H₂O₂ levels within the mitochondrial matrix.[1] It overcomes many of the limitations associated with traditional fluorescence-based probes, providing a more reliable and reproducible assessment of mitochondrial ROS.[4]

The Principle of the this compound Method

The this compound method utilizes a mitochondria-targeted probe, this compound ((3-hydroxybenzyl)triphenylphosphonium bromide), which contains a lipophilic triphenylphosphonium (TPP) cation.[5] This positively charged moiety facilitates the accumulation of the probe within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[6][7]

Once inside the mitochondria, the arylboronic acid group of this compound undergoes a selective and irreversible oxidation reaction with H₂O₂ to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[6][8] The rate of this conversion is directly proportional to the concentration of H₂O₂ in the mitochondrial matrix.[1] It is important to note that peroxynitrite can also, to some extent, contribute to the conversion of this compound to MitoP.[9]

The key to the method's accuracy is its ratiometric nature. By quantifying the amounts of both the unreacted probe (this compound) and the product (MitoP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a ratio of MitoP to this compound is determined.[5] This ratio serves as a robust indicator of mitochondrial H₂O₂ levels, minimizing variability that can arise from differences in probe uptake or sample processing.[1] To ensure precise quantification, deuterated internal standards, d₁₅-MitoB and d₁₅-MitoP, are added to the samples to correct for any loss during extraction and analysis.[6]

Quantitative Data Presentation

The MitoP/MitoB ratio provides a quantitative measure of mitochondrial H₂O₂ levels. Below is a summary of data from a study on mitochondrial DNA mutator mice, which exhibit an accelerated aging phenotype.

| Mouse Model | Age Group | Tissue | MitoP/MitoB Ratio (Mean ± SEM) |

| Control | Young (6-20 weeks) | Heart | ~0.004 ± 0.0005 |

| mtDNA Mutator | Young (6-20 weeks) | Heart | ~0.004 ± 0.0005 |

| Control | Mature (35-42 weeks) | Heart | ~0.005 ± 0.0006 |

| mtDNA Mutator | Mature (35-42 weeks) | Heart | ~0.008 ± 0.001 ** |

*Data are estimated from Logan et al., 2014.[9] *p < 0.01 compared to mature control mice.

Experimental Protocols

Detailed methodologies for the application of the this compound method in both in vivo and in vitro systems are provided below.

In Vivo Measurement in Mouse Models

This protocol is adapted from studies investigating mitochondrial H₂O₂ in mice.[9]

Materials:

-

This compound

-

d₁₅-MitoB and d₁₅-MitoP (internal standards)

-

Saline solution (sterile)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge

Procedure:

-

This compound Administration: Administer this compound to mice via intravenous (IV) injection. A typical dose is 0.8 µmol this compound per kg of body weight.[10]

-

Incubation Period: Allow the this compound to circulate and react with endogenous mitochondrial H₂O₂ for a period of 3-6 hours.[8][10]

-

Tissue Collection: Euthanize the mouse and dissect the tissues of interest (e.g., heart, liver, brain). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.[1][10]

-

Sample Preparation:

-

Weigh a portion of the frozen tissue (e.g., 30-50 mg) in a pre-chilled tube.[1]

-

Add a specific volume of ice-cold extraction solvent (100% acetonitrile with 0.1% v/v formic acid).[1]

-

Spike the sample with known amounts of d₁₅-MitoB and d₁₅-MitoP internal standards.[1]

-

Homogenize the tissue on ice until a uniform suspension is achieved.[1]

-

Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[1]

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[1]

-

In Vitro Measurement in Cultured Cells

This protocol is a general guideline for the use of this compound in cultured cells.[1][4]

Materials:

-

Cultured cells

-

This compound

-

d₁₅-MitoB and d₁₅-MitoP (internal standards)

-

Phosphate-buffered saline (PBS), ice-cold

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Cell Culture and Treatment: Plate cells in appropriate culture vessels and grow to the desired confluency. Apply any experimental treatments as required.[4]

-

This compound Loading: Incubate the cells with this compound at a final concentration of 1-10 µM for 1-4 hours in culture medium. The optimal concentration and incubation time should be determined empirically for each cell type.[4]

-

Cell Harvesting:

-

Sample Preparation:

-

Resuspend the cell pellet in ice-cold extraction solvent (100% acetonitrile with 0.1% v/v formic acid).[1]

-

Spike the sample with known amounts of d₁₅-MitoB and d₁₅-MitoP internal standards.[1]

-

Lyse the cells by sonication or other appropriate homogenization methods.[1]

-

Centrifuge the lysate at high speed for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.[1]

-

LC-MS/MS Analysis

The following are general parameters for the LC-MS/MS analysis of this compound and MitoP. Specific conditions may need to be optimized for the instrument used.

Liquid Chromatography (LC) Parameters:

| Parameter | Typical Value |

|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 200-400 µL/min |

| Column | C18 reverse-phase column |

| Column Temperature | 45°C |

| Injection Volume | 5-10 µL |

| Gradient | A linear gradient from low to high organic phase (Mobile Phase B) is typically used to separate this compound and MitoP. |

Mass Spectrometry (MS) Parameters:

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound, MitoP, d₁₅-MitoB, and d₁₅-MitoP need to be determined and optimized on the specific mass spectrometer being used. |

Data Analysis:

-

Calculate the peak area ratios of the analyte to its corresponding internal standard (this compound/d₁₅-MitoB and MitoP/d₁₅-MitoP).[1]

-

Generate calibration curves by plotting the peak area ratios of standards against their known concentrations.[1]

-

Use the linear regression from the calibration curves to determine the concentrations of this compound and MitoP in the experimental samples.[1]

-

Calculate the final MitoP/MitoB ratio for each sample.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general workflow for a this compound experiment, from sample preparation to data analysis.

Mitochondrial H₂O₂ in Signaling Pathways

Mitochondrial H₂O₂ is not merely a damaging byproduct but also a critical signaling molecule that influences numerous cellular pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Measuring Mitochondrial Hydrogen Peroxide in Cultured Cells Using MitoB

Introduction

Mitochondrial hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in both physiological cell signaling and pathological oxidative stress.[1] The accurate quantification of H₂O₂ within the mitochondrial matrix is essential for understanding its role in various biological processes and diseases. MitoB, or (3-hydroxybenzyl)triphenylphosphonium bromide, is a ratiometric mass spectrometry probe designed for this purpose.[1][2][3] Due to its lipophilic triphenylphosphonium cation, this compound accumulates in the negatively charged mitochondrial matrix.[2][3] Inside the mitochondria, the arylboronic acid portion of this compound reacts specifically with H₂O₂ to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[1][2] The ratio of the product (MitoP) to the unreacted probe (this compound) is measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a quantitative measure of mitochondrial H₂O₂ levels.[1][4][5] This ratiometric approach offers a robust measurement by minimizing variability from factors like probe uptake or instrument response.[1]

Principle of the Method

The core of this technique is the specific and stoichiometric reaction between this compound and H₂O₂ within the mitochondrial matrix. The positive charge of the triphenylphosphonium group targets the probe to the mitochondria.[1] The subsequent oxidation of the boronic acid to a phenol is directly proportional to the H₂O₂ concentration.[1] By quantifying the relative amounts of MitoP and this compound, a precise assessment of mitochondrial H₂O₂ is achieved.[1] To ensure accuracy and correct for sample loss during preparation, deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) are added to the samples.[1]

Quantitative Data Summary

The optimal conditions for using this compound can vary depending on the cell type and experimental goals. It is recommended to empirically determine the ideal concentration and incubation time for each specific cell line.[4][6]

| Parameter | Recommended Range | Notes | References |

| Cell Seeding Density | 70-80% confluency | Ensure a consistent cell monolayer for reproducible results. | [6] |

| This compound Concentration | 1-10 µM | Start with a concentration-response experiment (e.g., 1, 5, 10 µM) to find the optimal concentration for your cell type. | [4][6] |

| Incubation Time | 1-8 hours | A time-course experiment (e.g., 1, 2, 4, 6, 8 hours) is crucial to determine the optimal incubation period. | [4][6] |

| Positive Controls | Antimycin A, Menadione | Use a positive control to stimulate mitochondrial H₂O₂ production and validate the assay. | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.[6]

-

Store the stock solution in aliquots at -20°C or below and use within one month.

Cell Culture and this compound Loading

-

Plate cells in the desired culture vessels (e.g., 6-well or 12-well plates) and grow until they reach 70-80% confluency.[6]

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 1-10 µM).[4][6]

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.[6]

-

Incubate the cells for the predetermined optimal time (e.g., 1-8 hours) at 37°C in a CO₂ incubator.[4][6]

Sample Preparation for LC-MS/MS Analysis

-

After incubation, wash the cells with ice-cold PBS.[1]

-

Scrape the cells in a minimal volume of ice-cold PBS and transfer them to a microcentrifuge tube.[1]

-

Pellet the cells by centrifuging at a low speed.[1]

-

Resuspend the cell pellet in an extraction solvent (e.g., 100% acetonitrile with 0.1% formic acid).[1]

-

Spike the sample with known amounts of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).

-

Homogenize the cell suspension, for example, by sonication.[1]

-

Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[1]

-

Carefully transfer the supernatant to a new tube. For thorough extraction, you can re-extract the pellet with more extraction solvent, centrifuge again, and combine the supernatants.[1]

-

Dry the combined supernatant using a solvent evaporator (e.g., SpeedVac).[1]

-

Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of 20% (v/v) acetonitrile with 0.1% (v/v) formic acid for LC-MS/MS analysis.[1]

Note: In some cell culture systems, this compound and MitoP may equilibrate between the mitochondria and the extracellular medium, allowing for sampling of the culture medium to infer mitochondrial H₂O₂ levels, which can avoid the need for cell extraction.[2]

LC-MS/MS Analysis

The analysis is typically performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[1] The following are typical parameters, but they should be optimized for the specific instrument used.

| LC Parameter | Typical Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 200 µL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 45°C |

Reference:[1]

Visualizations

Caption: this compound accumulates in the mitochondrial matrix and is oxidized by H₂O₂ to MitoP.

Caption: Experimental workflow for measuring mitochondrial H₂O₂ using this compound.

References

Application Notes and Protocols: MitoB for In Vivo Mouse Studies

Introduction

MitoB, or {4-[2-(triphenylphosphonio)acetamido]phenyl}boronic acid, is a ratiometric mass spectrometry probe designed to measure mitochondrial hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), within a living organism (in vivo).[1][2] Its design leverages the lipophilic triphenylphosphonium (TPP) cation, which causes the molecule to accumulate several hundredfold within mitochondria, driven by the mitochondrial membrane potential.[1][3][4] Once inside the mitochondrial matrix, the arylboronic acid component of this compound reacts specifically with H₂O₂ to form a stable phenol product, MitoP ({4-[2-(triphenylphosphonio)acetamido]phenol}).[1][2]

The extent of this conversion is quantified by measuring the ratio of the product (MitoP) to the remaining probe (this compound) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] This MitoP/MitoB ratio serves as a quantitative indicator of mitochondrial H₂O₂ levels in the tissue of interest, providing a valuable tool for investigating the role of mitochondrial oxidative stress in various pathological and physiological states.[1][6]

Mechanism of Action

The fundamental principle of this compound as a probe is its targeted accumulation and subsequent reaction within the mitochondria.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Delivery of bioactive molecules to mitochondria in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of MitoP and MitoB by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction